molecular formula C20H30N4O6S B7886093 N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid

Cat. No.: B7886093
M. Wt: 454.5 g/mol
InChI Key: YRGMLKPDYXTBHD-UHFFFAOYSA-N
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Description

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid is a chemical compound supplied for research purposes. The salt form with sulfuric acid can enhance the compound's stability and solubility for experimental handling [citation 4]. It is associated with CAS numbers 1051368-96-7 and 103394-66-7, and has a molecular formula of C20H30N4O6S, corresponding to a molecular weight of 454.54 g/mol [citation 1][citation 8]. Researchers should note that its acid pKa is predicted to be approximately 15.96, and it complies with Lipinski's Rule of Five, suggesting favorable properties for drug-like molecules [citation 1]. The compound should be stored at 2-8°C to maintain stability [citation 8]. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14N2O.H2O4S/c2*1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h2*3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGMLKPDYXTBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)C.CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Pathway: Acylation of 1-(3-Aminophenyl)ethylamine

The most direct method involves acetylation of 1-(3-aminophenyl)ethylamine followed by sulfate salt formation:

Step 1: Synthesis of 1-(3-Nitrophenyl)ethylamine

  • Nitration : Meta-substitution is achieved via nitration of phenethylamine derivatives using mixed acid (H₂SO₄/HNO₃) at 0–5°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to amine.

Step 2: Acetylation

  • Reagents : Acetic anhydride or acetyl chloride in dichloromethane.

  • Conditions : 0–25°C, 2–4 hours, with triethylamine as base.

Step 3: Sulfate Salt Formation

  • Procedure : React acetamide intermediate with H₂SO₄ in ethanol, followed by crystallization.

Alternative Pathway: Reductive Amination

For improved yield, reductive amination of 3-nitroacetophenone with ammonium acetate and NaBH₃CN has been proposed:

  • Ketone Formation : 3-Nitroacetophenone synthesized via Friedel-Crafts acylation.

  • Reductive Amination :

    • React ketone with ammonium acetate in MeOH.

    • Reduce imine intermediate using NaBH₃CN (yield: 68–72%).

  • Acetylation and Sulfation : As in Section 2.1.

Reaction Optimization and Challenges

Nitration Selectivity

Meta-directed nitration requires precise conditions:

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents di-nitration
H₂SO₄ Concentration90–98%Enhances electrophilicity
Reaction Time2–3 hoursMaximizes mono-nitration

Side products like para-isomers (<5%) necessitate chromatographic purification.

Acetylation Efficiency

Comparative studies show acetic anhydride outperforms acetyl chloride:

ReagentYield (%)Purity (%)
Acetic Anhydride8998
Acetyl Chloride7695

Triethylamine neutralizes HCl, preventing amine protonation and enhancing nucleophilicity.

Industrial-Scale Considerations

Patent Methodologies

The CN104892448A patent outlines a scalable acetamide synthesis using acetic acid and ammonia:

  • Mixing : Acetic acid (99%) and ammonia (28%) in 26.1:73.9 ratio.

  • Heating : Ramp to 190°C over 3 hours, isolating aqueous byproducts.

  • Distillation : Collect 210–219°C fraction (purity >99%).

Key Data from Patent Trials :

TrialAcetic Acid (g)NH₃ (g)Yield (%)
135039045
535039043
725050648

Higher ammonia ratios improve yield but require rigorous pH control.

Purification and Characterization

Recrystallization Solvents

Post-distillation purification employs solvent mixtures:

Solvent SystemPurity Increase (%)
Benzene:Ethyl Acetate (4:1)98 → 99.5
Methanol:Water (3:1)97 → 99

Crystallization at −20°C minimizes sulfate salt hydrolysis.

Analytical Confirmation

  • HPLC : Retention time 8.2 min (C18 column, 60:40 H₂O:MeCN).

  • NMR (D₂O) : δ 1.89 (s, 3H, CH₃CO), δ 4.21 (q, 2H, CH₂NH), δ 6.82–7.15 (m, 4H, aryl) .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Can be reduced to form amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Produces amine derivatives.

    Substitution: Produces substituted amides or other functionalized derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows it to be utilized in synthesizing derivatives with diverse functionalities.

Biology

  • Enzyme Inhibition : N-[1-(3-aminophenyl)ethyl]acetamide; sulfuric acid has demonstrated potential as an enzyme inhibitor. It can bind to specific enzymes' active sites, altering their activity and impacting various metabolic pathways. This property is particularly relevant in pharmacological studies aimed at developing new therapeutic agents .
  • Protein Binding Studies : The compound is utilized in research focusing on protein interactions, where it helps elucidate binding mechanisms that are crucial for understanding cellular processes.

Industry

  • Dyes and Pigments Production : In industrial applications, this compound is involved in the synthesis of dyes and pigments. Its chemical properties make it suitable for creating colorants used in textiles and other materials.

Case Study 1: Antibacterial Activity

Research has shown that derivatives of N-[1-(3-aminophenyl)ethyl]acetamide exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study conducted on various synthesized compounds revealed that those containing amino groups demonstrated superior activity against Mycobacterium tuberculosis compared to others .

Case Study 2: Pharmaceutical Development

In a recent pharmaceutical study, N-[1-(3-aminophenyl)ethyl]acetamide was explored for its potential as a therapeutic agent targeting specific enzymes involved in disease pathways. The results indicated promising inhibitory effects that warrant further investigation into its medicinal properties .

Mechanism of Action

The mechanism of action of N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: Modulates the activity of cyclooxygenase enzymes and other inflammatory mediators, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Molecular Structure and Bonding

  • Protonation Effects : Protonation of acetamide derivatives with sulfuric acid alters bond lengths. For ethyl acetamide, sulfuric acid reduces the C-C backbone bond length (from ~1.52 Å to 1.48 Å) and increases C=O (1.23 Å to 1.27 Å) and C-N (1.34 Å to 1.38 Å) bond lengths due to charge redistribution .
  • Comparison with Other Acids : Hydrochloric acid induces similar changes, but hydrofluoric acid minimally affects bond lengths, suggesting weaker protonation .

Physicochemical Parameters

Property N-[1-(3-Aminophenyl)ethyl]acetamide;Sulfuric Acid Ethyl Acetamide (Protonated with HCl) N-(4-Chlorophenyl)ethyl Acetamide
C-C Bond Length (Å) 1.48 1.47 1.51
C=O Bond Length (Å) 1.27 1.26 1.24
Ionization Potential Not reported ~9.2 eV Not reported

Data derived from crystallographic and computational studies .

Acid-Base Reactivity

  • Nucleation Studies : Acetamide exhibits negligible nucleation capability with sulfuric acid compared to amines (e.g., methylamine), indicating lower reactivity in aerosol formation .
  • Protonation Stability : Sulfuric acid forms stable salts with acetamides due to strong acid-base interactions, enhancing crystallinity and thermal stability .

Anti-Inflammatory and Analgesic Properties

  • Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide show moderate anti-exudative effects (38–43% inhibition at 10 mg/kg), comparable to diclofenac sodium .

Comparative Bioactivity Table

Compound Bioactivity (Test Model) Efficacy/IC₅₀ Reference
N-[1-(3-Aminophenyl)ethyl]acetamide Not reported N/A
N-(4-Chlorophenyl)ethyl Acetamide Analgesic (rodent) 45% pain inhibition
N-(2,5-Dichlorophenyl)acetamide Cytotoxic (brine shrimp) 43.2% mortality
3’-N[(2’’,5’’-Dichlorophenyl)sulfonyl] Antibacterial (E. coli) MIC: 12.5 µg/mL

Comparison with Similar Compounds

Structural Analogues

  • N-(Substituted Phenyl)acetamides: N-(3-Aminophenyl)acetamide (CAS 102-28-3): Used in dye synthesis (e.g., Reactive Yellow 176) and heterocyclic precursor . N-(4-Chlorophenyl)acetamide: Exhibits stronger analgesic activity due to electron-withdrawing Cl substituent enhancing receptor binding . N-(2,5-Dichlorophenyl)sulfonyl-amide: Higher antibacterial activity attributed to sulfonyl group increasing membrane permeability .

Acid-Complexed Acetamides

  • Ethyl Acetamide;HCl : Similar protonation-induced bond shortening but lower thermal stability than sulfuric acid salts .
  • Naphtho[2,1-b]furan Acetamides : Enhanced π-π stacking from fused aromatic systems improves antibacterial potency .

Biological Activity

N-[1-(3-aminophenyl)ethyl]acetamide; sulfuric acid is a compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

N-[1-(3-aminophenyl)ethyl]acetamide; sulfuric acid has the molecular formula C20H30N4O6SC_{20}H_{30}N_{4}O_{6}S and a molecular weight of 454.54 g/mol. The compound consists of an acetamide group attached to a 3-aminophenyl moiety, with sulfuric acid enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may modulate enzyme activity, particularly through the inhibition of certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The compound's ability to bind to specific receptors can alter cellular signaling pathways, impacting processes such as protein synthesis and histone acetylation, which are crucial for gene expression regulation .

Anticancer Potential

Studies have shown that N-[1-(3-aminophenyl)ethyl]acetamide; sulfuric acid exhibits significant anticancer activity. For instance, it has been observed to induce hyperacetylation of histone proteins, a process associated with the activation of tumor suppressor genes and inhibition of oncogenes . This mechanism is similar to that observed with other known anticancer agents, demonstrating its potential as a therapeutic candidate.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it may affect histone deacetylases (HDACs), which play a vital role in cancer progression by regulating gene expression through chromatin remodeling . By inhibiting HDACs, N-[1-(3-aminophenyl)ethyl]acetamide could promote an open chromatin structure conducive to gene activation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-[1-(3-aminophenyl)ethyl]acetamide; sulfuric acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-ethylacetamideLacks the phenyl ringSimpler structure
N-(2-aminophenyl)acetamideAmino group in a different positionDifferent biological activity potential
N-(4-aminophenyl)acetamideAmino group in the para positionVariation in reactivity
N-[1-(3-aminophenyl)ethyl]acetamide Amino group at the meta positionSpecific interactions with molecular pathways

The specific positioning of the amino group on the phenyl ring in N-[1-(3-aminophenyl)ethyl]acetamide enhances its reactivity and biological activity compared to other analogs.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Histone Acetylation Studies : Research demonstrated that treatment with N-[1-(3-aminophenyl)ethyl]acetamide led to increased levels of acetylated histones in cancer cell lines, indicating its role as a potential HDAC inhibitor .
  • Enzyme Interaction Studies : In vitro assays revealed that this compound could inhibit specific enzymes linked to cancer cell proliferation, suggesting its application in targeted cancer therapies .
  • Comparative Efficacy : When tested alongside other compounds like CI-994 (a known HDAC inhibitor), N-[1-(3-aminophenyl)ethyl]acetamide showed comparable effects on histone acetylation and cell viability reduction in cancer models .

Q & A

Basic Synthesis and Purification

Q: What are the critical steps for synthesizing N-[1-(3-aminophenyl)ethyl]acetamide and its sulfuric acid adduct, and how can purity be optimized? A: Synthesis involves coupling 3-aminophenethylamine with acetic anhydride to form the acetamide intermediate, followed by sulfuric acid adduct formation. Key steps include:

  • Amidation : Use anhydrous conditions to minimize hydrolysis .
  • Acid Adduct Formation : Control stoichiometry (e.g., 1:1 molar ratio) and temperature (≤40°C) to prevent sulfonation side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity. Monitor via HPLC with UV detection (λ = 254 nm) .

Advanced Spectroscopic Characterization

Q: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved? A: Discrepancies often arise from solvent effects or proton exchange dynamics. Methodological solutions:

  • Experimental NMR : Use DMSO-d₆ to stabilize sulfonic protons and compare with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set) .
  • IR Analysis : Validate sulfonic O-H stretches (2500–3000 cm⁻¹) against computed vibrational modes .
  • Cross-Validation : Correlate X-ray crystallography data (e.g., C–S bond lengths: 1.76–1.82 Å) with computational geometry optimization .

Solubility and Stability Profiling

Q: What methodologies are recommended for assessing pH-dependent solubility and hydrolytic stability? A:

  • Solubility : Conduct shake-flask experiments across pH 1–12, using UV-Vis spectroscopy (λ = 280 nm) to quantify dissolved species. Note: Sulfuric acid adducts show increased solubility below pH 3 .
  • Stability : Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Hydrolysis of the acetamide group occurs preferentially in basic conditions (t₁/₂ = 8–12 hrs at pH 10) .

Mechanistic Studies on Sulfonation

Q: How can the sulfonation mechanism be elucidated to avoid over-sulfonation byproducts? A: Advanced approaches include:

  • Isotopic Labeling : Use ³⁵S-labeled sulfuric acid to track sulfonation sites via autoradiography .
  • In Situ Monitoring : Employ Raman spectroscopy to detect intermediates (e.g., sulfonic anhydrides) during reaction progression .
  • Computational Modeling : Simulate reaction pathways (e.g., Gibbs free energy barriers) using QM/MM methods to identify optimal conditions .

Crystallography and Polymorphism

Q: What crystallographic techniques distinguish polymorphs of the sulfuric acid adduct? A:

  • SC-XRD : Resolve hydrogen-bonding networks (e.g., sulfonic acid dimers vs. chains) with single-crystal X-ray diffraction. Reported space groups include P2₁/c for monoclinic forms .
  • PXRD : Compare experimental patterns with simulated data from Mercury CSD to identify polymorphic impurities (e.g., δ vs. γ forms) .

Application in Polymer Science

Q: How does the sulfuric acid adduct influence polymer properties when used as a monomer? A: The sulfonic group enhances hydrophilicity and ionic conductivity. Methodological insights:

  • Copolymer Synthesis : Incorporate via free-radical polymerization (AIBN initiator, 70°C). Monitor Tg shifts (DSC: ΔTg = +15–20°C vs. non-sulfonated analogs) .
  • Ion-Exchange Capacity : Titrate with NaOH (0.1M) to quantify sulfonic acid groups (target: 1.2–1.5 meq/g) .

Factorial Design for Reaction Optimization

Q: How can factorial design minimize byproducts during scale-up? A: Apply a 2³ factorial matrix to test variables:

  • Factors : Temperature (30–50°C), catalyst load (0.5–1.5 mol%), and stoichiometry (1:1–1:1.2).
  • Response : Yield and purity (HPLC area%). ANOVA analysis identifies temperature as the dominant factor (p < 0.05) .

Toxicological Screening

Q: What in vitro models are suitable for preliminary toxicity assessment? A: Use:

  • HepG2 Cells : Assess hepatotoxicity via MTT assay (IC₅₀ typically >100 µM for acetamide derivatives) .
  • hERG Binding Assay : Screen for cardiotoxicity risks using patch-clamp electrophysiology (IC₅₀ >10 µM indicates low risk) .

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